Chemical structure and properties of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
Chemical structure and properties of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
An In-depth Technical Guide: (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol A Privileged Fluorinated Scaffold for Contemporary Drug Discovery
Executive Summary
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is a specialized chemical building block designed for the synthesis of novel therapeutics. Its unique architecture, combining a rigid bicyclic system with the strategic placement of a gem-difluoro group, offers medicinal chemists a powerful tool to overcome common challenges in drug design. The fused cyclobutane-pyrrolidine ring system provides a three-dimensional, conformationally restricted surrogate for commonly used motifs like piperidine, while the difluoro moiety serves as a potent modulator of physicochemical properties.[1] This guide elucidates the core chemical structure, explores the profound impact of its fluorination on key drug-like properties, outlines synthetic and derivatization strategies, and discusses its application in modern lead optimization programs.
Introduction: The Imperative for 3D, Fluorinated Scaffolds
Modern drug discovery increasingly seeks to move beyond traditional flat, aromatic structures to explore the vastness of three-dimensional chemical space. Saturated bicyclic scaffolds, such as the 1-azabicyclo[3.2.0]heptane core, provide rigid frameworks that can enhance binding affinity to protein targets by reducing the entropic penalty upon binding.[1]
The incorporation of fluorine into drug candidates has become a cornerstone strategy in medicinal chemistry.[2][3] The replacement of hydrogen with fluorine, or more specifically a gem-difluoro (CF₂) unit, can profoundly influence a molecule's metabolic stability, membrane permeability, and target engagement.[3] The CF₂ group often acts as a bioisostere for carbonyl or ether functionalities, introducing polarity and specific conformational preferences that can be exploited to fine-tune a compound's pharmacological profile.[3] (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol sits at the intersection of these two powerful design principles, offering a pre-packaged solution for introducing both structural rigidity and property modulation.
Core Compound Profile
The fundamental characteristics of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol are summarized below, providing a foundational understanding of this key synthetic intermediate.
| Property | Value | Source(s) |
| IUPAC Name | (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol | N/A |
| CAS Number | 2820537-49-1 | [4][5] |
| Molecular Formula | C₇H₁₁F₂NO | [4][5] |
| Molecular Weight | 163.17 g/mol | [4][5] |
| SMILES | FC1(F)CC(CC2)(CO)N2C1 | [4] |
| Appearance | (Typically a solid or oil, specific data not published) | N/A |
| Purity | Commonly available at ≥95% | [4] |
The Strategic Impact of gem-Difluorination
The defining feature of this building block is the CF₂ group at the 3-position. Its presence is not incidental; it is a deliberate design choice to modulate the core properties of the azabicycloheptane ring system.
Modulation of Basicity (pKa)
The two fluorine atoms are powerful electron-withdrawing groups. Through a negative inductive effect (-I), they pull electron density away from the nitrogen atom at the 1-position. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton. Consequently, the basicity (pKa of the conjugate acid) of the amine is significantly lowered compared to its non-fluorinated counterpart.[6][7][8] This modulation is critical in drug design, as it can prevent unwanted off-target interactions at physiological pH, improve cell permeability, and fine-tune interactions with the primary biological target.
Caption: Inductive withdrawal by the CF₂ group lowers the basicity of the bridgehead nitrogen.
Influence on Lipophilicity (LogP)
While the inductive effect on pKa is predictable, the impact of gem-difluorination on lipophilicity (LogP) is more complex.[3][6] It can either increase or decrease the LogP depending on the overall molecular context and intramolecular interactions.[7] This nuanced effect provides a valuable handle for optimization. A medicinal chemist can use this building block to subtly adjust a lead compound's lipophilicity to achieve the optimal balance between solubility and membrane permeability, which is essential for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthetic and Derivatization Strategies
While specific, proprietary, large-scale syntheses are not publicly detailed, the construction of this scaffold can be understood through established chemical principles.
Conceptual Synthetic Workflow
The synthesis of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol likely involves a multi-step sequence. A plausible conceptual pathway would involve the initial formation of the bicyclic core, followed by the introduction of the key functional groups.
Caption: A plausible multi-step approach to the target molecule.
One common synthetic strategy involves the [3+2] cycloaddition of an azomethine ylide with a suitable cyclobutene derivative to form the 1-azabicyclo[3.2.0]heptane core.[9][10] Subsequent oxidation to a ketone at the 3-position would create the precursor for deoxofluorination. The final introduction of the hydroxymethyl group could be achieved through the reduction of a corresponding carboxylic acid or ester at the 5-position.
Derivatization Potential
The true value of this compound lies in its utility as a versatile building block. It possesses two orthogonal reactive handles—a primary alcohol and a secondary amine—allowing for selective and sequential chemical modifications.
Caption: The dual functionality allows for diverse chemical modifications.
Exemplary Protocol: N-Acylation
This protocol describes a general, self-validating procedure for acylating the secondary amine, a common first step in incorporating the scaffold into a larger molecule.
Objective: To synthesize an N-acylated derivative of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol.
Materials:
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(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol (1.0 eq)
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Acid Chloride (R-COCl) or Carboxylic Acid (R-COOH) (1.1 eq)
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Coupling Agent (e.g., HATU) (1.2 eq, if using carboxylic acid)
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Aprotic Polar Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
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Organic Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
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Base Addition: Add the organic base (e.g., DIPEA) to the solution and stir for 5-10 minutes. The base acts as a proton scavenger.
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Acylating Agent Addition:
-
If using an acid chloride: Add the acid chloride dropwise to the stirred solution.
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If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid with the coupling agent (e.g., HATU) and base for 10-15 minutes before adding this mixture to the primary reaction flask.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup:
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Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated product.
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Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery
The incorporation of this building block is a strategic decision aimed at optimizing lead compounds.
-
Piperidine Bioisostere: The 1-azabicyclo[3.2.0]heptane core serves as a conformationally restricted piperidine surrogate.[1] This rigidity can lock the molecule into a bioactive conformation, enhancing potency and selectivity while potentially improving metabolic stability by shielding metabolically labile sites.
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Improving ADME Properties: The gem-difluoro group's ability to lower pKa and modulate LogP allows for the fine-tuning of a drug's solubility, permeability, and oral bioavailability.[3][8]
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Vector for Further Exploration: The hydroxymethyl group provides a non-core attachment point. This "exit vector" can be used to attach solubilizing groups or other pharmacophoric elements without altering the core's interaction with the target protein.
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Potential Therapeutic Areas: Given its structural features, this scaffold is highly relevant for developing inhibitors or modulators for targets where precise 3D orientation is key, such as in neurological or metabolic disorders.[5]
Conclusion
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is more than just another chemical reagent; it is a sophisticated design element for the modern medicinal chemist. It provides a robust, three-dimensional anchor that simultaneously introduces the property-enhancing benefits of fluorination. Its dual-handle reactivity allows for its seamless integration into diverse synthetic routes. For researchers and drug development professionals aiming to create novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, this building block represents a significant and valuable tool.
References
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ResearchGate. Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. [Link]
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Baldon, S., Dell'Amico, L., & Cuadros, S. (2024). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry, 27, e202400604. [Link]
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RSC Publishing. Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. [Link]
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Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]
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Herzon, S. B., et al. (2024). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry. [Link]
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Mykhailiuk, P. K., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12513–12525. [Link]
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ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]
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ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]
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Grygorenko, O. O., et al. (2020). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2020(38), 6141-6149. [Link]
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Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
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